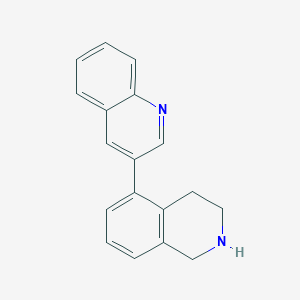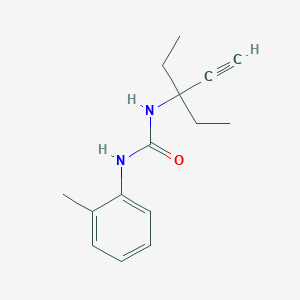amine hydrochloride](/img/structure/B5301101.png)
[2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride, also known as BPCA, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride is not fully understood. However, it has been suggested that this compound may exert its anti-tumor activity by inhibiting the Akt/mTOR signaling pathway. This compound may also inhibit the aggregation of beta-amyloid peptides by binding to the peptides and preventing their self-assembly. This compound may protect dopaminergic neurons in a Parkinson's disease model by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process. This compound also has been shown to reduce the production of reactive oxygen species, which are implicated in various diseases. This compound has been found to increase the expression of proteins involved in the regulation of cell cycle and DNA repair. This compound also has been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
[2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yield. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. This compound is not very water-soluble, which may limit its use in some assays. This compound is also relatively expensive, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride. One direction is to further investigate the mechanism of action of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models. This will help to determine the optimal dosage and administration route of this compound for therapeutic use. Another direction is to study the potential use of this compound in combination with other therapeutic agents. This may enhance the efficacy of this compound and reduce its side effects. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Synthesis Methods
[2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride can be synthesized from 2-(benzyloxy)-5-chlorobenzaldehyde and 2-(chloromethyl)pyridine hydrochloride using a palladium-catalyzed coupling reaction. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride.
Scientific Research Applications
[2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have anti-tumor activity in several cancer cell lines, including breast, lung, and colon cancer. This compound also has been found to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease. In addition, this compound has been shown to protect dopaminergic neurons in a Parkinson's disease model.
properties
IUPAC Name |
N-[(5-chloro-2-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O.ClH/c21-18-9-10-20(24-15-16-6-2-1-3-7-16)17(12-18)13-22-14-19-8-4-5-11-23-19;/h1-12,22H,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIIYIOLSMNENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CNCC3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B5301020.png)

![2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5301048.png)

![3-methyl-7-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5301060.png)
![rel-(4aS,8aR)-6-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5301066.png)
![6-bromo-2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5301074.png)
![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5301075.png)
![5-amino-3-(2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-cyanovinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5301083.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5301096.png)
![7-(2,3-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5301120.png)
